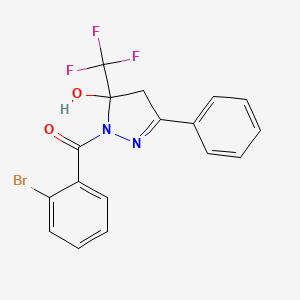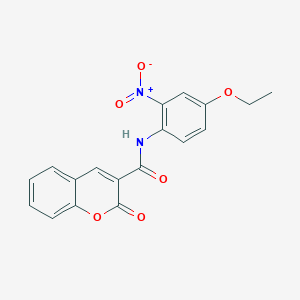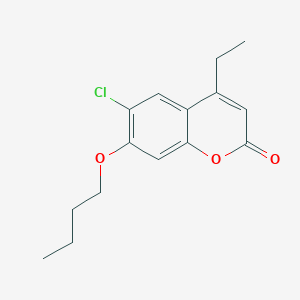
5-(1-azepanylcarbonyl)-2-chloro-N-(2-methylphenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-azepanylcarbonyl)-2-chloro-N-(2-methylphenyl)benzenesulfonamide, also known as AZ5104, is a small molecule drug that has been developed for the treatment of various types of cancer. It belongs to the class of sulfonamide compounds and has been shown to have potent anti-tumor activity in preclinical studies.
Mécanisme D'action
The exact mechanism of action of 5-(1-azepanylcarbonyl)-2-chloro-N-(2-methylphenyl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of tubulin polymerization. Tubulin is a protein that plays a critical role in the formation of the mitotic spindle, which is necessary for cell division. By inhibiting tubulin polymerization, 5-(1-azepanylcarbonyl)-2-chloro-N-(2-methylphenyl)benzenesulfonamide prevents the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
In addition to its anti-tumor activity, 5-(1-azepanylcarbonyl)-2-chloro-N-(2-methylphenyl)benzenesulfonamide has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase and topoisomerase II. It has also been shown to have anti-angiogenic effects, meaning that it can inhibit the growth of new blood vessels that are necessary for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-(1-azepanylcarbonyl)-2-chloro-N-(2-methylphenyl)benzenesulfonamide in lab experiments is its potency and selectivity. It has been shown to have high affinity for its target (tubulin) and to be highly effective at inhibiting its activity. In addition, it has a relatively low toxicity profile, meaning that it can be used at higher doses without causing significant harm to normal cells.
One limitation of using 5-(1-azepanylcarbonyl)-2-chloro-N-(2-methylphenyl)benzenesulfonamide in lab experiments is its solubility. It is poorly soluble in water, which can make it difficult to administer in vivo. In addition, its mechanism of action is not fully understood, which can make it challenging to design experiments to elucidate its effects.
Orientations Futures
There are several future directions for research on 5-(1-azepanylcarbonyl)-2-chloro-N-(2-methylphenyl)benzenesulfonamide. One area of interest is the development of more effective formulations that can improve its solubility and bioavailability. Another area of interest is the identification of biomarkers that can predict response to 5-(1-azepanylcarbonyl)-2-chloro-N-(2-methylphenyl)benzenesulfonamide, which could help to identify patients who are most likely to benefit from treatment. Finally, there is interest in exploring the potential of 5-(1-azepanylcarbonyl)-2-chloro-N-(2-methylphenyl)benzenesulfonamide in combination with other anti-cancer agents, as well as in other indications beyond cancer.
Méthodes De Synthèse
The synthesis of 5-(1-azepanylcarbonyl)-2-chloro-N-(2-methylphenyl)benzenesulfonamide involves several steps, starting with the reaction of 2-chlorobenzenesulfonyl chloride with 2-methylphenylamine to yield 2-chloro-N-(2-methylphenyl)benzenesulfonamide. This intermediate is then reacted with 1-azepanecarbonyl chloride to give the final product, 5-(1-azepanylcarbonyl)-2-chloro-N-(2-methylphenyl)benzenesulfonamide. The overall yield of this process is around 30%, and the purity of the final product is >98% (as determined by HPLC).
Applications De Recherche Scientifique
5-(1-azepanylcarbonyl)-2-chloro-N-(2-methylphenyl)benzenesulfonamide has been extensively studied in preclinical models of cancer, including breast, lung, and ovarian cancer. It has been shown to inhibit the growth of tumor cells both in vitro and in vivo, and to induce apoptosis (programmed cell death) in cancer cells. In addition, 5-(1-azepanylcarbonyl)-2-chloro-N-(2-methylphenyl)benzenesulfonamide has been shown to have synergistic effects with other anti-cancer agents, such as paclitaxel and doxorubicin.
Propriétés
IUPAC Name |
5-(azepane-1-carbonyl)-2-chloro-N-(2-methylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O3S/c1-15-8-4-5-9-18(15)22-27(25,26)19-14-16(10-11-17(19)21)20(24)23-12-6-2-3-7-13-23/h4-5,8-11,14,22H,2-3,6-7,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTGVFUSTPPIGJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)C(=O)N3CCCCCC3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(azepan-1-ylcarbonyl)-2-chloro-N-(2-methylphenyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]-N-cyanoguanidine](/img/structure/B5091311.png)


![5-[({3-[(1-ethylpentyl)oxy]propyl}amino)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5091327.png)

![ethyl 4-(4-methoxybenzyl)-1-[3-(methylthio)propanoyl]-4-piperidinecarboxylate](/img/structure/B5091332.png)
![3-[4-(2-fluorophenyl)-1-piperazinyl]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5091340.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N~1~-isopropylglycinamide](/img/structure/B5091345.png)
![4-(2-furylmethyl)-9,9-dimethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5091352.png)
![2-chloro-5-(5-{[3-(2-ethoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5091376.png)


![1-(3-{3-[(4-fluorophenyl)amino]-1-piperidinyl}-3-oxopropyl)-2-pyrrolidinone](/img/structure/B5091394.png)